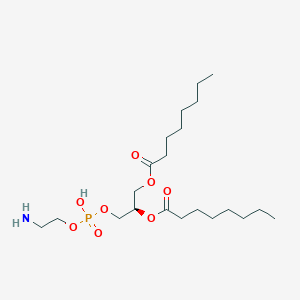

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine

Vue d'ensemble

Description

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine: is a synthetic phospholipid commonly used in biochemical research. It is a derivative of phosphatidylethanolamine, a class of phospholipids that are integral components of cell membranes. This compound is known for its ability to form stable bilayers and vesicles, making it a valuable tool in the study of membrane dynamics and drug delivery systems .

Mécanisme D'action

Target of Action

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a type of phosphatidic acid (PA) that is cell-permeable . It primarily targets neural stem/precursor cells (NSCs) and is involved in the blood coagulation cascade .

Mode of Action

DOPE interacts with its targets by facilitating the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides . This interaction releases glycerophospholipids and arachidonic acid, which serve as precursors of signal molecules .

Biochemical Pathways

The action of DOPE affects the phospholipase D (PLD) pathway . It also influences the dynamics of actin filaments in Arabidopsis thaliana epidermal leaf cells . The compound’s interaction with its targets leads to the production of signal molecules, which can further affect various biochemical pathways.

Pharmacokinetics

As a cell-permeable compound , it is likely to have good bioavailability.

Result of Action

The action of DOPE can lead to various molecular and cellular effects. For instance, it has been found to ameliorate age-related spatial memory decline, possibly by protecting hippocampal neuronal death . This suggests that DOPE might exert beneficial effects against neurodegenerative diseases such as Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of DOPE can be influenced by various environmental factors. For example, the presence of calcium ions is crucial for the compound’s interaction with its targets . .

Analyse Biochimique

Biochemical Properties

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is known for its ability to form stable bilayers and vesicles, making it an excellent component for liposome formulations. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with metabolic enzymes and proteases, influencing their activity and stability . Additionally, this compound can act as a stabilizer and emulsifier, enhancing the solubility and bioavailability of drugs .

Cellular Effects

This compound has significant effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce nutrient starvation tolerance and stimulate the development of tumors . Furthermore, this compound actively participates in the production of glycosylphosphatidylinositol-anchored proteins, which are essential for various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form stable complexes with proteins and enzymes, modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . The unique chemical properties of this compound allow it to form stable bilayers and vesicles, facilitating its role in drug delivery systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under recommended storage conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound can enhance cellular function and improve drug delivery efficiency. At higher doses, it may cause toxic or adverse effects, such as cellular damage and metabolic disturbances . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired outcomes without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It participates in phospholipid metabolism and can influence the production of glycosylphosphatidylinositol-anchored proteins . This compound can also affect metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the mitochondria, where it plays a role in lipid metabolism and energy production . The distribution of this compound can be influenced by factors such as lipid composition and cellular environment .

Subcellular Localization

This compound is primarily localized in the membrane leaflet and is abundantly present in the mitochondria . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in essential cellular processes. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with octanoic acid, followed by phosphorylation with phosphoric acid. The reaction typically involves the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The phosphorylation step may require the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of peroxides and other oxidative products.

Reduction: Reduction reactions can target the phosphate group, potentially converting it to a phosphite or phosphonate.

Substitution: The ethanolamine group can undergo substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

Oxidation: Peroxides and hydroxylated derivatives.

Reduction: Phosphites and phosphonates.

Substitution: Alkylated or acylated derivatives of this compound.

Applications De Recherche Scientifique

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.

Biology: Employed in the formation of liposomes for drug delivery and gene therapy.

Medicine: Investigated for its potential in targeted drug delivery systems, enhancing the bioavailability and stability of therapeutic agents.

Industry: Utilized in the development of cosmetic formulations and as an emulsifier in various products.

Comparaison Avec Des Composés Similaires

1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Another synthetic phospholipid with similar bilayer-forming properties.

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A longer-chain analog used in similar applications but with different physical properties.

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Contains unsaturated fatty acid chains, affecting its fluidity and interaction with other membrane components.

Uniqueness: 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific fatty acid chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in forming stable vesicles and bilayers, making it a valuable tool in various research and industrial applications .

Propriétés

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42NO8P/c1-3-5-7-9-11-13-20(23)27-17-19(18-29-31(25,26)28-16-15-22)30-21(24)14-12-10-8-6-4-2/h19H,3-18,22H2,1-2H3,(H,25,26)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNACBKDVIYEXSL-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}amino)acetamide hydrochloride](/img/structure/B3025538.png)

![N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B3025546.png)

![2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3025555.png)